

physical properties of N,N-Dimethylethylenediamine-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Dimethylethylenediamine-d4*

Cat. No.: *B15600121*

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties and Applications of **N,N-Dimethylethylenediamine-d4**

Introduction

N,N-Dimethylethylenediamine-d4 is the deuterated isotopologue of **N,N-Dimethylethylenediamine**. This designation indicates that four hydrogen atoms on the ethylamine backbone have been replaced with deuterium atoms. This isotopic labeling makes it a valuable tool for researchers, particularly in analytical and drug development fields. Its primary application is as an internal standard for quantitative analysis using mass spectrometry (MS), where its chemical similarity to the non-labeled analyte and distinct mass difference allow for precise and accurate quantification. This guide provides an overview of its physical properties, general experimental protocols for their determination, and a typical experimental workflow where it is employed.

Physical and Chemical Properties

Precise experimental data for the physical properties of the deuterated form are not widely published. However, the physical properties are expected to be very similar to the non-deuterated (proto) analogue, **N,N-Dimethylethylenediamine**. The most significant difference is the molecular weight, which is higher due to the presence of four deuterium atoms.

Property	Value	Notes
Chemical Name	N,N-Dimethylethylenediamine-d4	
Synonyms	2-(Dimethylamino)ethylamine-d4	
Molecular Formula	C ₄ H ₈ D ₄ N ₂	
Molecular Weight	92.19 g/mol	Calculated
CAS Number	1246816-47-8	
Appearance	Colorless liquid[1]	Based on non-deuterated analogue
Boiling Point	~104-107 °C[1][2]	Based on non-deuterated analogue
Density	~0.807 g/mL at 20 °C[2][3]	Based on non-deuterated analogue
Refractive Index	~1.426 at 20 °C	Based on non-deuterated analogue
Solubility	Miscible with chloroform and dichloromethane[2][4]	Based on non-deuterated analogue

Note: Except for the molecular formula, molecular weight, and CAS number, the data presented is for the non-deuterated analogue, N,N-Dimethylethylenediamine (CAS: 108-00-9), and serves as a close approximation.

Experimental Protocols

The determination of the physical properties listed above follows standard laboratory procedures. Below are generalized methodologies for these key experiments.

1. Determination of Boiling Point

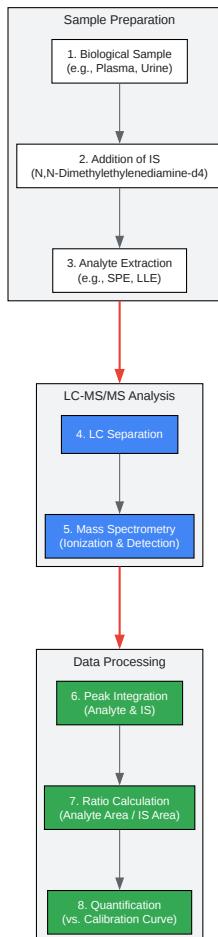
The boiling point of a liquid can be determined using distillation.

- Apparatus: A standard distillation setup is used, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
- Procedure:
 - The liquid sample is placed in the round-bottom flask with boiling chips.
 - The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
 - The flask is heated gently.
 - The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.

2. Determination of Density

Density is typically measured using a pycnometer or a digital density meter.

- Apparatus: A pycnometer (a glass flask with a precise volume), and an analytical balance.
- Procedure:
 - The empty pycnometer is weighed accurately.
 - It is then filled with the sample liquid, ensuring no air bubbles are present. The temperature of the liquid is allowed to equilibrate to a specific value (e.g., 20°C).
 - The filled pycnometer is weighed again.
 - The weight of the liquid is determined by subtracting the mass of the empty pycnometer.
 - The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.


3. Determination of Refractive Index

The refractive index is measured using a refractometer, often an Abbé refractometer.

- Apparatus: A calibrated refractometer.
- Procedure:
 - A few drops of the liquid sample are placed on the prism of the refractometer.
 - The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
 - The refractive index is read directly from the instrument's scale. The measurement is temperature-dependent and is typically reported at 20°C.

Application Workflow: Use as an Internal Standard

As a deuterated compound, **N,N-Dimethylethylenediamine-d4** is an ideal internal standard (IS) for quantifying its non-deuterated counterpart in biological or environmental samples via Liquid Chromatography-Mass Spectrometry (LC-MS). The workflow ensures analytical precision by correcting for variations during sample preparation and analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for quantification using a deuterated internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]
- 2. N,N-Dimethylethylenediamine | 108-00-9 [chemicalbook.com]
- 3. chemsavers.com [chemsavers.com]

- 4. N,N'-Dimethylethylenediamine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [physical properties of N,N-Dimethylethylenediamine-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15600121#physical-properties-of-n-n-dimethylethylenediamine-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com